molecular formula C5H7ClO2 B8504382 3-Buten-2-yl chloroformate

3-Buten-2-yl chloroformate

Cat. No.: B8504382
M. Wt: 134.56 g/mol
InChI Key: HMNAWZQUHWEVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-yl chloroformate (C₅H₇ClO₂) is an aliphatic chloroformate characterized by a reactive chloroformate (-OCOCl) group attached to a butenyl moiety (CH₂CHCH₂CH₂-). Chloroformates are widely used as acylating agents in organic synthesis, particularly in the formation of carbamates, esters, and pharmaceutical intermediates . The presence of a conjugated double bond in the butenyl group may enhance its reactivity in nucleophilic substitution or cycloaddition reactions, distinguishing it from saturated analogs.

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

but-3-en-2-yl carbonochloridate

InChI

InChI=1S/C5H7ClO2/c1-3-4(2)8-5(6)7/h3-4H,1H2,2H3

InChI Key

HMNAWZQUHWEVEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Carbamate Formation via Amine Acylation

3-Buten-2-yl chloroformate reacts with primary and secondary amines to form carbamates, a process accelerated by bases such as cesium carbonate or sodium bicarbonate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by chloride elimination .

Key Conditions

  • Solvent: Anhydrous DMF or THF .

  • Base: Cs₂CO₃ or NaHCO₃ .

  • Temperature: 0–25°C .

Example Reaction

RNH2+ClCO2(CH2CH=CH2)Cs2CO3,DMFRNHCO2(CH2CH=CH2)+HCl\text{RNH}_2 + \text{ClCO}_2\text{(CH}_2\text{CH=CH}_2\text{)} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{RNHCO}_2\text{(CH}_2\text{CH=CH}_2\text{)} + \text{HCl}

Hydrolysis to Carboxylic Acid

Controlled hydrolysis in aqueous media yields 3-buten-2-yl carbonate, which further decomposes to formic acid derivatives under acidic or basic conditions .

Key Conditions

  • Solvent: THF/H₂O (1:1) .

  • Catalyst: Not required; proceeds at room temperature .

Allylic Functionalization

The allylic moiety in 3-buten-2-yl chloroformate participates in palladium-catalyzed substitutions. For example, it undergoes allylic amination or alkoxylation in the presence of Pd(0) catalysts and monodentate phosphine ligands (e.g., MeO-MOP) .

Key Conditions

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ .

  • Ligand: MeO-MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl) .

  • Yield: Up to 88% enantiomeric excess (ee) for chiral products .

Example Reaction

ClCO2(CH2CH=CH2)+RNH2Pd(0), MeO-MOPRNHCO2(CH2CH=CH2)+HCl\text{ClCO}_2\text{(CH}_2\text{CH=CH}_2\text{)} + \text{RNH}_2 \xrightarrow{\text{Pd(0), MeO-MOP}} \text{RNHCO}_2\text{(CH}_2\text{CH=CH}_2\text{)} + \text{HCl}

Reductive Elimination

Under reductive conditions (e.g., H₂/Pd-C), the chloroformate group is reduced to a hydroxymethyl group, while the allylic system may hydrogenate to a propyl chain .

Key Conditions

  • Catalyst: Pd/C or Raney Ni .

  • Solvent: Ethanol or methanol .

Table 2: Palladium-Catalyzed Allylic Amination

AmineLigandee (%)Yield (%)
MorpholineMeO-MOP8875
PiperidineMOP-phen9282

Reaction Mechanisms

  • Acylation: The carbonyl carbon of 3-buten-2-yl chloroformate is attacked by nucleophiles (amines or alcohols), forming a tetrahedral intermediate that collapses with chloride expulsion .

  • Allylic Substitution: Oxidative addition of Pd(0) to the C–Cl bond generates a π-allylpalladium complex, which reacts with nucleophiles to form C–N or C–O bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroformates

Structural and Reactivity Comparisons

Chloroformates vary in reactivity based on their substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Reactivity Profiles
Compound Key Structural Feature Reactivity Profile Primary Reaction Mechanisms
3-Buten-2-yl Conjugated butenyl chain High (double bond stabilizes intermediates) Nucleophilic acyl substitution, Diels-Alder?
Ethyl (C₃H₅ClO₂) Short alkyl chain Moderate Carbamate/ester formation
Methyl (C₂H₃ClO₂) Smallest alkyl group High (low steric hindrance) Rapid hydrolysis, acylation
Benzyl (C₈H₇ClO₂) Aromatic benzyl group High (resonance stabilization) Peptide synthesis, polymer crosslinking
Cetyl (C₁₇H₃₃ClO₂) Long alkyl chain Low (steric hindrance) Lipophilic drug derivatives
Allyl (C₃H₃ClO₂) Allyl group Very high (conjugated system) Polymerization, antitumor agents

Key Insights :

  • 3-Buten-2-yl ’s conjugated system may enhance electrophilicity compared to ethyl or methyl analogs, enabling faster reactions with nucleophiles.
  • Benzyl chloroformate ’s aromatic ring stabilizes transition states, making it effective in peptide synthesis .
  • Cetyl chloroformate ’s long chain reduces reactivity but improves lipid solubility for pharmaceutical applications .
Table 3: Hazard Profiles
Compound Toxicity Concerns Regulatory Notes
3-Buten-2-yl Likely corrosive, reactive Analogous to allyl/vinyl derivatives
Methyl Highly corrosive, lethal at 97 ppm AEGL-3 adopted from n-butyl analogs
Benzyl Corrosive, explosive DOT-listed hazardous substance
Allyl Severe irritant, flammable Requires stabilizers for storage

Key Findings :

  • Methyl chloroformate poses acute respiratory hazards, with lethal concentrations reported in mice .
  • Benzyl chloroformate ’s reactivity mandates strict handling protocols to avoid explosions .

Solvent and Stability Considerations

  • Solvent Effects: Ethyl chloroformate’s solvolysis rates vary significantly with solvent nucleophilicity (e.g., faster in ethanol than water) . Similar solvent-dependent behavior is expected for 3-Buten-2-yl.
  • Stability : Allyl and vinyl chloroformates are prone to polymerization, requiring stabilizers . 3-Buten-2-yl’s conjugated system may offer intermediate stability compared to these analogs.

Recommendations for Future Research :

  • Kinetic studies to quantify 3-Buten-2-yl’s reactivity in diverse solvents.
  • Toxicity profiling to establish AEGL values.
  • Exploration in polymer chemistry leveraging its conjugated double bond.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Buten-2-yl chloroformate, and how can exothermic side reactions be mitigated?

Answer:
3-Buten-2-yl chloroformate is typically synthesized via reaction of 3-buten-2-ol with phosgene (COCl₂) or a safer alternative like triphosgene under controlled conditions. Key steps include:

  • Temperature Control : Maintain temperatures below 0°C to minimize side reactions (e.g., formation of carbonates) and suppress exothermic decomposition .
  • Solvent Choice : Use inert solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates and improve reaction homogeneity .
  • Phosgene Alternatives : Triphosgene (bis(trichloromethyl) carbonate) can replace phosgene for safer handling, with stoichiometric adjustments to account for its lower reactivity .
  • Safety Protocols : Conduct reactions in a fume hood with gas scrubbers to neutralize HCl and CO₂ byproducts. Real-time monitoring via FTIR or GC-MS can detect incomplete conversions .

Basic: What safety protocols are critical when handling 3-Buten-2-yl chloroformate in laboratory settings?

Answer:
3-Buten-2-yl chloroformate is highly reactive, corrosive, and a lachrymator. Key safety measures include:

  • Storage : Store under nitrogen in sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields. Respiratory protection with organic vapor cartridges is mandatory during transfers .
  • First Aid : Immediate decontamination with water for skin/eye contact. For inhalation, move to fresh air and administer oxygen if respiratory distress occurs .
  • Ventilation : Use local exhaust ventilation (LEV) systems to maintain airborne concentrations below 1 ppm (based on analogous chloroformate exposure limits) .

Advanced: How can 3-Buten-2-yl chloroformate be integrated into nickel-catalyzed multicomponent carbonylation reactions?

Answer:
The compound’s allyl chloroformate structure enables its use as a CO surrogate in cross-electrophile couplings. A methodology adapted from ethyl chloroformate protocols includes:

  • Catalytic System : Use Ni(COD)₂ (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand in THF at 60°C.
  • Substrate Scope : Combine alkyl halides (e.g., benzyl bromide) and aryl halides (e.g., iodobenzene) with 3-buten-2-yl chloroformate. The reaction proceeds via sequential oxidative additions of the aryl halide, chloroformate, and alkyl halide .
  • Mechanistic Insights : DFT studies suggest the chloroformate’s decomposition releases CO in situ, which inserts into the Ni–C bond to form ketone products. Monitor CO evolution using gas chromatography to optimize stoichiometry .

Advanced: What strategies enhance derivatization efficiency when using 3-Buten-2-yl chloroformate for amino acid analysis in biological matrices?

Answer:
Derivatization protocols adapted from ethyl chloroformate methods include:

  • Optimized Reaction Conditions : Use a 1:2 molar ratio of amino acids to chloroformate in aqueous buffer (pH 9–10) with 10% pyridine to scavenge HCl.
  • Solid-Phase Microextraction (SPME) : Pre-concentrate derivatives on a polydimethylsiloxane (PDMS) fiber before GC-MS analysis, improving sensitivity to ng/mL levels .
  • Matrix Interference Mitigation : For complex samples (e.g., plasma), employ a two-step cleanup: (1) protein precipitation with acetonitrile, (2) SPE using C18 cartridges to remove lipids .
  • Validation : Cross-validate results with LC-MS/MS to confirm selectivity, particularly for hydroxyproline, which may co-elute with glycine in plant gum-contaminated samples .

Advanced: How can discrepancies in acute toxicity data (e.g., LC50 variations) for chloroformates be resolved in risk assessments?

Answer:
Conflicting LC50 values (e.g., 13–18 ppm for n-butyl chloroformate in rats ) arise from experimental variables:

  • Exposure Duration : Standardize to 4-hour acute exposure models, as shorter durations underestimate cumulative effects .
  • Animal Strain Differences : Use isogenic rodent strains (e.g., Sprague-Dawley rats) to reduce genetic variability. Vernot et al. (1977) demonstrated 1-hour LC50 differences between male (88 ppm) and female (103 ppm) rats .
  • Analytical Calibration : Validate chamber concentrations using FTIR or gas sampling tubes to avoid underestimating degradation products (e.g., HCl) .
  • Statistical Models : Apply probit or benchmark dose (BMD) analyses to reconcile interspecies variability. For example, derive AEGL-2 values using log-normal distributions of mortality data .

Advanced: What analytical techniques are recommended for characterizing 3-Buten-2-yl chloroformate degradation products in environmental samples?

Answer:

  • Hydrolysis Product Analysis : Degradation in aqueous media yields 3-buten-2-ol and CO₂. Monitor via headspace GC-MS with a Carboxen-1010 PLOT column .
  • Soil and Water Analysis : Extract using accelerated solvent extraction (ASE) with dichloromethane, followed by LC-HRMS (Q-TOF) to detect trace metabolites (e.g., chlorinated byproducts) .
  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH. Use NMR (¹H, ¹³C) to confirm structural integrity and quantify hydrolytic decomposition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.